molecular formula C16H14N4O4 B1593778 2-[(o-Nitrophenyl)azo]acetoacetanilide CAS No. 4106-67-6

2-[(o-Nitrophenyl)azo]acetoacetanilide

Cat. No. B1593778
CAS RN: 4106-67-6
M. Wt: 326.31 g/mol
InChI Key: FCUWHABSNJYYDW-UHFFFAOYSA-N
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Description

2-[(o-Nitrophenyl)azo]acetoacetanilide, also known as Sudan I, is a synthetic dye that is commonly used in the food industry to add color to various food products. It is a red-orange powder that is soluble in organic solvents and is known for its high stability and resistance to fading. Despite its widespread use, Sudan I has been found to be carcinogenic and has been banned in many countries. In

Scientific Research Applications

2-[(o-Nitrophenyl)azo]acetoacetanilide I has been widely used in scientific research as a model compound for the study of azo dyes. It has been used to investigate the toxicity and carcinogenicity of azo dyes, as well as their effects on the environment. This compound I has also been used as a reference compound for the development of analytical methods for the detection and quantification of azo dyes in food and environmental samples.

Mechanism of Action

2-[(o-Nitrophenyl)azo]acetoacetanilide I is metabolized in the liver to form a reactive metabolite that can bind to DNA and cause mutations. It has been shown to induce tumors in various organs in animal studies. The exact mechanism of action of this compound I is still not fully understood, but it is believed to involve the generation of oxidative stress and the activation of inflammatory pathways.
Biochemical and Physiological Effects:
This compound I has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce DNA damage, oxidative stress, and inflammation. It has also been shown to affect the expression of genes involved in cell proliferation, cell cycle regulation, and apoptosis. This compound I has been shown to induce liver damage, kidney damage, and reproductive toxicity in animal studies.

Advantages and Limitations for Lab Experiments

2-[(o-Nitrophenyl)azo]acetoacetanilide I is a well-established model compound for the study of azo dyes. It is readily available and relatively inexpensive. However, this compound I is a carcinogen and must be handled with care in the laboratory. It is also important to note that the effects of this compound I may not be directly applicable to other azo dyes, as the toxicity of azo dyes can vary widely depending on their chemical structure.

Future Directions

Future research on 2-[(o-Nitrophenyl)azo]acetoacetanilide I should focus on developing safer alternatives to this carcinogenic dye. New analytical methods should be developed to detect and quantify this compound I and other azo dyes in food and environmental samples. Further studies should be conducted to investigate the mechanisms of action of this compound I and other azo dyes, and to identify potential targets for intervention. Finally, more research is needed to determine the long-term effects of exposure to this compound I and other azo dyes on human health.

properties

IUPAC Name

2-[(2-nitrophenyl)diazenyl]-3-oxo-N-phenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O4/c1-11(21)15(16(22)17-12-7-3-2-4-8-12)19-18-13-9-5-6-10-14(13)20(23)24/h2-10,15H,1H3,(H,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCUWHABSNJYYDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90884033
Record name Butanamide, 2-[2-(2-nitrophenyl)diazenyl]-3-oxo-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90884033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4106-67-6
Record name Pigment Yellow 5
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4106-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanamide, 2-(2-(2-nitrophenyl)diazenyl)-3-oxo-N-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004106676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanamide, 2-[2-(2-nitrophenyl)diazenyl]-3-oxo-N-phenyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanamide, 2-[2-(2-nitrophenyl)diazenyl]-3-oxo-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90884033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(o-nitrophenyl)azo]acetoacetanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.713
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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